molecular formula C18H20BrNO4S2 B14992842 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B14992842
M. Wt: 458.4 g/mol
InChI Key: CAXUIGYKRAYZBG-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenoxy group, a dioxidotetrahydrothiophenyl group, and a methylthiophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of phenol to form 4-bromophenol, followed by the reaction with tetrahydrothiophene to introduce the dioxidotetrahydrothiophenyl group. The final step involves the coupling of the intermediate with 3-methylthiophene under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and precise temperature and pressure control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted phenoxy derivatives .

Scientific Research Applications

2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophenyl group may contribute to the compound’s stability and bioavailability, while the methylthiophenyl group may enhance its binding affinity to target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H20BrNO4S2

Molecular Weight

458.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C18H20BrNO4S2/c1-13-6-8-25-17(13)10-20(15-7-9-26(22,23)12-15)18(21)11-24-16-4-2-14(19)3-5-16/h2-6,8,15H,7,9-12H2,1H3

InChI Key

CAXUIGYKRAYZBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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